molecular formula C8H14O2 B153996 Methyl 5-methyl-2-hexenoate CAS No. 68797-67-1

Methyl 5-methyl-2-hexenoate

Cat. No.: B153996
CAS No.: 68797-67-1
M. Wt: 142.20 g/mol
InChI Key: KNSMNULJDOTFMN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-hexenoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 5-methyl-2-hexenoic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Mechanism of Action

Target of Action

Methyl 5-methyl-2-hexenoate is a chemical compound that primarily targets metal oxide catalysts . These catalysts play a crucial role in the production of terminally unsaturated methyl esters .

Mode of Action

The compound interacts with its targets through a process known as transesterification . This interaction results in the production of a terminally unsaturated methyl ester, specifically, methyl 5-hexenoate (M5H), from a 6 carbon, 6-membered ring lactone, δ-hexalactone (DHL) .

Biochemical Pathways

The affected pathway in this process is the transesterification of δ-hexalactone (DHL) with methanol . This reaction produces an ω-1 hydroxy methyl ester, methyl 5-hydroxyhexanoate (M5HH) . The production of M5H from DHL likely occurs through a direct, concerted mechanism .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its molecular weight (14220) and its chemical structure .

Result of Action

The result of the compound’s action is the production of a terminally unsaturated methyl ester, methyl 5-hexenoate (M5H), from δ-hexalactone (DHL) . This process is highly selective, with a 15 wt% Cs/SiO2 catalyst achieving a selectivity of 55% to M5H .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the selectivity of the transesterification reaction can be influenced by the type of metal oxide catalyst used . Additionally, the equilibrium for the transesterification reaction can be affected by the ring strain of the lactone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methyl-2-hexenoate can be synthesized through the esterification of 5-methyl-2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: 5-methyl-2-hexenoic acid.

    Reduction: 5-methyl-2-hexenol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-2-hexenoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Comparison with Similar Compounds

  • Methyl 5-hexenoate
  • Methyl 2-hexenoate
  • Methyl 3-hexenoate

Comparison: Methyl 5-methyl-2-hexenoate is unique due to the presence of a methyl group at the 5-position of the hexenoate chain, which can influence its reactivity and physical properties. Compared to methyl 5-hexenoate, the additional methyl group in this compound can lead to differences in boiling points, solubility, and reactivity in certain chemical reactions.

Properties

IUPAC Name

methyl 5-methylhex-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSMNULJDOTFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68797-67-1
Record name 2-Hexenoic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68797-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexenoic acid, 5-methyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 5-methylhex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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